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Compound of Interest

Compound Name: 2-Vinyl-1,3-dithiane

Cat. No.: B14555309 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-vinyl-
1,3-dithiane (CAS No. 61685-40-3), a sulfur-containing heterocyclic compound. The

information presented herein is intended for researchers, scientists, and professionals in the

field of drug development and chemical synthesis. This document compiles available mass

spectrometry data and provides an expert analysis of the expected Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on the compound's

structure.

Chemical Structure and Properties
IUPAC Name: 2-ethenyl-1,3-dithiane Molecular Formula: C₆H₁₀S₂ Molecular Weight: 146.28

g/mol

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 2-vinyl-1,3-
dithiane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Vinyl-1,3-dithiane
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 5.5 - 6.0 ddd 1H =CH-

~ 5.0 - 5.3 m 2H =CH₂

~ 4.5 - 4.8 d 1H S-CH-S

~ 2.8 - 3.1 m 4H -S-CH₂-

~ 1.9 - 2.2 m 2H -CH₂-

Note: Predicted values are based on typical chemical shifts for vinyl and 1,3-dithiane moieties.

Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Vinyl-1,3-dithiane

Chemical Shift (δ, ppm) Assignment

~ 130 - 135 =CH-

~ 115 - 120 =CH₂

~ 45 - 50 S-CH-S

~ 28 - 33 -S-CH₂-

~ 24 - 28 -CH₂-

Note: Predicted values are based on typical chemical shifts for vinyl and 1,3-dithiane moieties.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Vinyl-1,3-dithiane
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3080 Medium =C-H stretch

~ 2950 - 2850 Medium-Strong C-H stretch (aliphatic)

~ 1640 Medium C=C stretch (vinyl)

~ 1420 Medium CH₂ bend

~ 990 and 910 Strong =C-H bend (out-of-plane)

~ 700 - 600 Medium-Strong C-S stretch

Note: Predicted values based on characteristic vibrational frequencies of vinyl and dithiane

functional groups.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-Vinyl-1,3-dithiane

m/z Relative Intensity Assignment

146 High [M]⁺ (Molecular Ion)

74 High [C₃H₆S]⁺

72 Medium [C₃H₄S]⁺

Data sourced from NIST and PubChem databases.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
A sample of 2-vinyl-1,3-dithiane (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is

dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in

a 5 mm NMR tube. The spectrum is recorded on a 300, 400, or 500 MHz NMR spectrometer.
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For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard (0.00 ppm). For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16

ppm) is typically used as a reference.

IR Spectroscopy
The infrared spectrum is typically obtained using a Fourier-Transform Infrared (FTIR)

spectrometer. For a liquid sample like 2-vinyl-1,3-dithiane, a neat spectrum can be obtained

by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride

(NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used,

where a small amount of the sample is placed directly on the ATR crystal. The spectrum is

recorded over a range of approximately 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry
Mass spectral data is acquired using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI)

mass spectrometry, the sample is introduced into the ion source where it is bombarded with a

high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the

molecule. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a

quadrupole) based on their mass-to-charge (m/z) ratio. The detector records the abundance of

each ion, generating the mass spectrum.

Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship of the spectroscopic data to the chemical structure.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Vinyl-1,3-dithiane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14555309#spectroscopic-data-of-2-vinyl-1-3-
dithiane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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